1-Methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C9H8N2O2 . It belongs to the class of pyrrolopyridines and exhibits intriguing structural features. The compound’s systematic name is Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate .
Synthesis Analysis
The synthesis of this compound involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach utilizes the condensation of appropriate precursors to form the pyrrolopyridine ring system. Further optimization and scalability are areas of ongoing investigation .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring. The methyl group at position 1 enhances the compound’s stability and influences its reactivity. The precise arrangement of atoms and bond angles significantly impacts its properties and interactions with other molecules. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact geometry of this compound .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including substitution, oxidation, and cyclization processes. Functionalization of the pyrrolopyridine scaffold allows access to diverse derivatives with potential biological activities. Researchers have explored coupling reactions, cross-couplings, and metal-catalyzed transformations to modify this core structure. These reactions serve as building blocks for drug discovery and material science .
Scientific Research Applications
Antitumor Activity in Mesothelioma Models
Nortopsentin analogues of 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptotic responses in tumor cells (Carbone et al., 2013).
Efficient Synthesis Methods
An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved, highlighting its applicability for synthesizing various N6-substituted analogues. This demonstrates the versatility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in chemical synthesis (Nechayev et al., 2013).
Synthesis of Pyrrolo-pyridines
The reaction of β-(lithiomethyl)azines with nitriles leads to the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, showcasing a route to produce pyrrolo-pyridines and other related compounds (Davis et al., 1992).
Inhibition of c-Met Kinase
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, displaying strong inhibition against c-Met kinase. These findings indicate their potential in developing treatments for diseases where c-Met is implicated (Liu et al., 2016).
Synthesis and Reactivity Studies
Various methods for the preparation and reactivity of 1H-pyrrolo[2,3-b]pyridines have been investigated, including nitration, bromination, iodination, and reaction with Mannich bases. This research provides insights into the chemical properties and potential applications of these compounds (Herbert & Wibberley, 1969).
Mechanism of Action
The specific mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine depends on its context and intended application. In drug development, researchers investigate its interactions with biological targets, such as enzymes, receptors, or nucleic acids. Understanding the binding modes and molecular recognition events is crucial for designing potent therapeutic agents. Further studies are needed to unravel its precise mode of action .
properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCBNCKNQJAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342576 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27257-15-4 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives exert their anti-tumor effects?
A1: Research indicates that specific this compound derivatives, particularly compounds 1f, 3f, and 1l, exhibit anti-tumor activity by acting as cyclin-dependent kinase 1 (CDK1) inhibitors []. This inhibition leads to a cascade of downstream effects, including:
Q2: What is the impact of combining these novel derivatives with existing chemotherapeutic agents like paclitaxel?
A2: Studies show that combining the this compound derivative 3f with paclitaxel results in a synergistic cytotoxic effect on DMPM cells []. This synergistic effect translates to an enhanced apoptotic response compared to either treatment alone, suggesting a potential for improved therapeutic outcomes.
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